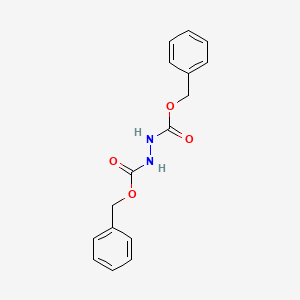

Dibenzyl hydrazodicarboxylate

Description

The exact mass of the compound Dibenzyl hydrazine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3457. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(phenylmethoxycarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMRBONTZTXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277669 | |

| Record name | dibenzyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-50-3 | |

| Record name | 1,2-Bis(phenylmethyl) 1,2-hydrazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5394-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibenzyl Hydrazodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dibenzyl hydrazodicarboxylate, a key intermediate in various chemical transformations, including its role as the reduced form of dibenzyl azodicarboxylate (DBAD) used in Mitsunobu reactions. The document outlines detailed experimental protocols, presents quantitative data, and includes visualizations of the synthetic pathways.

Core Synthesis Protocols

The primary and most direct method for synthesizing this compound involves the reaction of hydrazine (B178648) with benzyl (B1604629) chloroformate. An alternative two-step method starting from benzyl alcohol and 1,1'-carbonyldiimidazole (B1668759) (CDI) is also a viable approach.

Method 1: Reaction of Hydrazine with Benzyl Chloroformate

This protocol is adapted from the well-established synthesis of ethyl hydrazodicarboxylate.[1] It involves the acylation of hydrazine with benzyl chloroformate.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

-

Initial Reagents: A solution of hydrazine hydrate (B1144303) (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) is added to the flask and cooled to 0-5 °C with stirring.

-

Addition of Benzyl Chloroformate: Benzyl chloroformate (2.0 equivalents) is added dropwise from the dropping funnel, ensuring the reaction temperature is maintained between 5 °C and 10 °C.

-

Base Addition: Concurrently, a solution of a base such as sodium carbonate or triethylamine (B128534) (1.0 equivalent) in water or the reaction solvent is added dropwise to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

Workup: The resulting precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Method 2: Two-Step Synthesis from Benzyl Alcohol and CDI

Experimental Protocol:

-

Formation of the Carbamate (B1207046): To a solution of 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) in anhydrous THF, a solution of benzyl alcohol (1.0 equivalent) in THF is added slowly at 0 °C. The mixture is then stirred at room temperature for 1-2 hours until the formation of the benzyl carbamate is complete.

-

Reaction with Hydrazine: Hydrazine hydrate (0.5 equivalents) and a non-nucleophilic base such as triethylamine (1.0 equivalent) are sequentially added to the reaction mixture.

-

Reflux: The solution is heated to reflux and maintained at this temperature for 6-8 hours.

-

Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by recrystallization.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions.

| Parameter | Method 1 (Benzyl Chloroformate) | Method 2 (CDI) |

| Reactants | Hydrazine Hydrate, Benzyl Chloroformate, Base | Benzyl Alcohol, CDI, Hydrazine Hydrate, Triethylamine |

| Solvent | Ethanol or THF | THF |

| Reaction Temp. | 0-10 °C, then Room Temperature | 0 °C to Reflux |

| Reaction Time | 2-4 hours | 8-10 hours |

| Expected Yield | 80-90% | 80-85% |

| Purity | High after recrystallization | High after recrystallization |

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described.

Caption: Reaction scheme for the synthesis of this compound from hydrazine and benzyl chloroformate.

References

The Formation of Dibenzyl Hydrazodicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms and experimental protocols for the formation of dibenzyl hydrazodicarboxylate. This compound serves as a key intermediate in various organic syntheses, and a thorough understanding of its formation is crucial for its effective application in research and drug development.

Core Formation Pathways

This compound can be synthesized through two primary pathways: the reaction of benzyl (B1604629) chloroformate with hydrazine (B178648) and the reduction of dibenzyl azodicarboxylate.

Synthesis from Benzyl Chloroformate and Hydrazine

The most direct method for the synthesis of this compound is the reaction of benzyl chloroformate with hydrazine hydrate (B1144303). This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atoms of hydrazine act as nucleophiles, attacking the electrophilic carbonyl carbon of two molecules of benzyl chloroformate.

Experimental Protocol: Synthesis of this compound from Benzyl Chloroformate and Hydrazine Hydrate

This protocol is adapted from the well-established synthesis of ethyl hydrazodicarboxylate and may require optimization for specific laboratory conditions.[1]

Materials:

-

Hydrazine hydrate (85% solution)

-

Benzyl chloroformate

-

Ethanol (B145695) (95%)

-

Sodium carbonate

-

Water

-

Ice bath

-

Three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer

Procedure:

-

In a three-necked flask, prepare a solution of 1 mole of 85% hydrazine hydrate in 500 ml of 95% ethanol.

-

Cool the flask in an ice bath until the temperature of the solution is below 10°C.

-

With vigorous stirring, add 2 moles of benzyl chloroformate dropwise from one of the funnels, maintaining the reaction temperature between 15°C and 20°C.

-

Simultaneously, from the second dropping funnel, add a solution of 1 mole of sodium carbonate in 500 ml of water. The addition of both reactants should be regulated to keep the temperature below 20°C. It is advisable to complete the addition of benzyl chloroformate slightly before the sodium carbonate to ensure a slight excess of the chloroformate.

-

After the addition is complete, wash any precipitate on the upper walls of the flask into the reaction mixture with 200 ml of water.

-

Allow the mixture to stir for an additional 30 minutes.

-

Collect the resulting precipitate by filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with approximately 800 ml of water.

-

Dry the product in an oven at a suitable temperature (e.g., 60-80°C) to obtain this compound.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound.

Reduction of Dibenzyl Azodicarboxylate (DBAD)

This compound is the reduced form of dibenzyl azodicarboxylate (DBAD). Therefore, the hydrogenation of the azo group (N=N) in DBAD provides a direct route to the hydrazodicarboxylate. This method is particularly useful if DBAD is readily available. The reverse reaction, the oxidation of this compound using reagents like phenyliodine diacetate (PIDA), yields DBAD in high purity.[2]

Experimental Protocol: Catalytic Hydrogenation of Dibenzyl Azodicarboxylate

This is a general protocol for the catalytic hydrogenation of an azo compound and may require optimization for specific substrates and equipment.

Materials:

-

Dibenzyl azodicarboxylate (DBAD)

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable hydrogenation vessel, dissolve dibenzyl azodicarboxylate in a sufficient amount of ethanol or ethyl acetate.

-

Add a catalytic amount of Pd/C or Raney Nickel to the solution (typically 1-5 mol% of the substrate).

-

Seal the vessel and purge it with nitrogen or argon to remove air.

-

Introduce hydrogen gas to the desired pressure (e.g., 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC or LC-MS. The disappearance of the yellow color of DBAD can also be an indicator of reaction completion.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Signaling Pathway of Reduction

Caption: Catalytic hydrogenation of DBAD to its hydro derivative.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its precursor, dibenzyl azodicarboxylate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | 1H NMR (CD3CN) δ (ppm) | 13C NMR (CD3CN) δ (ppm) |

| This compound | C16H16N2O4 | 300.31 | 106 | White solid | 7.64 - 7.25 (m, 5H), 7.06 (br, 1H), 5.12 (s, 2H) | 157.5, 137.5, 129.5, 129.1, 128.9, 67.9 |

| Dibenzyl Azodicarboxylate | C16H14N2O4 | 298.29 | 43-53 | Yellow to orange solid | 7.51 - 7.37 (m, 5H), 5.45 (s, 2H) | 161.1, 135.1, 130.1, 129.8, 129.8, 71.9 |

Data sourced from a Royal Society of Chemistry publication.[3]

Reaction Mechanism

The formation of this compound from benzyl chloroformate and hydrazine is a classic example of nucleophilic acyl substitution.

References

Dibenzyl Hydrazodicarboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of dibenzyl hydrazodicarboxylate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and drug development.

Core Chemical Properties

This compound, with the molecular formula C₁₆H₁₆N₂O₄, is a symmetrically substituted hydrazine (B178648) derivative. Its structure features a central hydrazine core with two benzyl (B1604629) carbamate (B1207046) moieties. This arrangement imparts specific chemical characteristics relevant to its use as a stable building block in organic synthesis and as a potential protein cross-linking agent.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1][2][3] |

| Molecular Weight | 300.31 g/mol | [2][3] |

| CAS Number | 5394-50-3 | [1][2][3] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | 104-105.5 °C | [2] |

| Boiling Point | 462.4 °C at 760 mmHg | [2] |

| Density | 1.248 g/cm³ | [2] |

| Flash Point | 233.5 °C | [2] |

| Solubility | Information not readily available in detail, but it is used in organic synthesis, suggesting solubility in common organic solvents. | [4] |

| pKa | Data not available | - |

| LogP (XLogP3) | 3.536 | [2] |

| Polar Surface Area (PSA) | 76.66 Ų | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established procedures for analogous compounds and general analytical techniques.

Synthesis of this compound

This procedure is adapted from the synthesis of ethyl hydrazodicarboxylate.[4] It involves the reaction of hydrazine hydrate (B1144303) with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Hydrazine hydrate (85% solution)

-

Benzyl chloroformate

-

Sodium carbonate

-

Ethanol (B145695) (95%)

-

Water

-

Ice bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer.

Procedure:

-

In the three-necked flask, prepare a solution of 1 mole equivalent of 85% hydrazine hydrate in ethanol.

-

Cool the reaction flask in an ice bath until the temperature of the solution is below 10 °C.

-

Slowly add 2 mole equivalents of benzyl chloroformate dropwise with vigorous stirring, maintaining the temperature between 15 °C and 20 °C.

-

Simultaneously with the second half of the benzyl chloroformate addition, add a solution of 1 mole equivalent of sodium carbonate in water dropwise. The rate of addition for both solutions should be controlled to keep the temperature below 20 °C.

-

After the additions are complete, wash any precipitate from the flask walls with water and continue stirring for an additional 30 minutes.

-

Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

-

Wash the solid product thoroughly with water and dry in an oven at a temperature below its melting point (e.g., 80 °C).

Purification

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Heating mantle

-

Erlenmeyer flask

-

Filtration apparatus

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot filter the solution to remove any insoluble impurities or charcoal.

-

Slowly add hot water to the filtrate until the solution becomes cloudy, then add a small amount of ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and hydrazine protons. The benzylic protons (CH₂) should appear as a singlet, and the aromatic protons will be observed in the aromatic region of the spectrum. The N-H protons of the hydrazine moiety will also produce a signal, which may be broad and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carbamate, the benzylic carbon, and the aromatic carbons.

2. Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the N-H stretching of the hydrazine, the C=O stretching of the carbamate group (typically around 1700-1750 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and benzylic groups.

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (300.31 g/mol ). Fragmentation patterns may also be observed, providing further structural information.

Applications in Drug Development and Research

This compound serves as a valuable tool in drug development and chemical biology research, primarily due to its function as a protein cross-linking agent.[4]

Protein Cross-Linking

Hydrazide-containing compounds can be used to covalently link proteins, which is instrumental in studying protein-protein interactions, elucidating the structure of protein complexes, and stabilizing protein structures for analysis. The hydrazine moiety can react with carboxyl groups on proteins (aspartic acid, glutamic acid, or C-termini) in the presence of a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to form a stable amide bond.

Below is a diagram illustrating the general workflow for a protein cross-linking experiment using a hydrazide-based cross-linker.

Caption: General workflow for protein cross-linking.

The following diagram illustrates the logical relationship in the activation and reaction of a hydrazide cross-linker with protein carboxyl groups.

References

- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Physical properties of dibenzyl hydrazodicarboxylate

An In-depth Technical Guide on the Physical Properties of Dibenzyl Hydrazodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical Properties

This compound is a stable, white solid compound at room temperature. A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| Melting Point | 104-106.5 °C | [2] |

| Boiling Point | 462.4 °C at 760 mmHg | [2] |

| Density | 1.248 g/cm³ | [2] |

| Appearance | White solid | |

| Solubility | Soluble in ethyl acetate (B1210297) and ligroine. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CD₃CN): δ 7.64 - 7.25 (m, 10H, aromatic), 7.06 (br s, 2H, NH), 5.12 (s, 4H, CH₂)

-

¹³C NMR (101 MHz, CD₃CN): δ 157.5, 137.5, 129.5, 129.1, 128.9, 67.9

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:

-

N-H Stretch: A sharp to broad absorption in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions are found below 3000 cm⁻¹.

-

C=O Stretch (ester): A strong absorption band around 1700-1750 cm⁻¹.

-

C-O Stretch: Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample closely. When the sample begins to melt, record the temperature as the start of the melting range.

-

Continue heating and record the temperature at which the last solid melts; this is the end of the melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Determination of Boiling Point

The boiling point is determined at a specific pressure, as it is pressure-dependent.

Procedure:

-

Place a small volume of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the sample in a suitable heating bath (e.g., silicone oil bath).

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Once a steady stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

¹H and ¹³C NMR Spectroscopy

NMR spectra are acquired to confirm the chemical structure of the compound.

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, typically using a 400 MHz or higher field instrument.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Acquire the ¹³C NMR spectrum using similar sample preparation. Broadband proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the anvil.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Chemical Reactivity and Workflow

This compound serves as a precursor in various chemical syntheses. A common reaction is its oxidation to dibenzyl azodicarboxylate, a versatile reagent in organic synthesis.

Caption: Oxidation of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Dibenzyl Hydrazodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of dibenzyl hydrazodicarboxylate, a compound of interest in synthetic chemistry and drug development. Through a detailed examination of its synthesis and spectroscopic characterization, this guide offers a foundational understanding of its molecular framework.

Synthesis and Molecular Identity

This compound is synthesized via the reaction of benzyl (B1604629) chloroformate with hydrazine (B178648) hydrate (B1144303). This reaction proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon of two benzyl chloroformate molecules, leading to the formation of the symmetrical hydrazodicarboxylate.

The molecular identity of this compound is confirmed by its fundamental physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₆H₁₆N₂O₄ |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 5394-50-3 |

| Melting Point | 106.5 °C |

Spectroscopic Characterization

The structural framework of this compound has been meticulously mapped using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.

¹H NMR (400 MHz, CD₃CN): The proton NMR spectrum exhibits distinct signals corresponding to the different types of protons present.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.64 - 7.25 | m | 10H | Aromatic protons (C₆H₅) |

| 7.06 | br | 2H | N-H protons |

| 5.12 | s | 4H | Methylene protons (CH₂) |

¹³C NMR (101 MHz, CD₃CN): The carbon NMR spectrum complements the ¹H NMR data, identifying the unique carbon atoms in the structure.

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | Carbonyl carbon (C=O) |

| 137.5 | Aromatic quaternary carbon |

| 129.5 | Aromatic C-H |

| 129.1 | Aromatic C-H |

| 128.9 | Aromatic C-H |

| 67.9 | Methylene carbon (CH₂) |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 323.10023 | 323.10065 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related hydrazodicarboxylates.

Materials:

-

Hydrazine hydrate (85% solution)

-

Benzyl chloroformate

-

Ethanol (B145695) (95%)

-

Sodium carbonate

-

Water

-

Dichloromethane

Procedure:

-

A solution of hydrazine hydrate in ethanol is prepared in a three-necked flask equipped with a mechanical stirrer and dropping funnels, and cooled in an ice bath to 10°C.

-

Benzyl chloroformate is added dropwise while maintaining the temperature between 15°C and 20°C.

-

Simultaneously, a solution of sodium carbonate in water is added dropwise. The addition rates are controlled to keep the temperature below 20°C and to ensure a slight excess of benzyl chloroformate.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as dichloromethane-methanol.

Structural Diagrams and Workflows

To visually represent the information discussed, the following diagrams have been generated using Graphviz.

The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of Dibenzyl Hydrazodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl hydrazodicarboxylate, a seemingly unassuming molecule, holds a significant place in the repertoire of synthetic organic chemistry. Though often overshadowed by its more reactive azo-counterpart, dibenzyl azodicarboxylate, the hydrazodicarboxylate is a crucial precursor and a stable building block in the synthesis of a variety of nitrogen-containing compounds. This technical guide delves into the historical context of its discovery, rooted in the pioneering work on hydrazine (B178648) chemistry, and provides a detailed examination of its synthesis and physical properties. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader exploration of hydrazine derivatives in the late 19th and early 20th centuries.

Historical Context: The Legacy of Theodor Curtius

The story of this compound is deeply intertwined with the foundational work of German chemist Julius Wilhelm Theodor Curtius.[1][2] In the late 19th century, Curtius embarked on a systematic investigation of hydrazine (N₂H₄) and its derivatives, a field then in its infancy.[3] His meticulous research led to the discovery of hydrazoic acid and diazoacetic acid, and importantly, laid the groundwork for the synthesis of a wide array of hydrazine-based compounds.[1][2]

Curtius's extensive work on the reactions of hydrazine with various electrophiles provided the chemical grammar for the synthesis of compounds like this compound. The fundamental reaction, the acylation of hydrazine, became a cornerstone of this new area of chemistry. While Curtius himself may not have synthesized the dibenzyl derivative specifically, his development of methods to create hydrazides and azides was paramount.[4] His famous Curtius rearrangement, first published in 1890, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, further highlighted the synthetic utility of hydrazine derivatives.[4]

The synthesis of N,N'-dicarbalkoxyhydrazines, the class of compounds to which this compound belongs, became a logical extension of this early work. These compounds could be prepared by the reaction of hydrazine hydrate (B1144303) with two equivalents of a chloroformate ester.[5] The well-documented synthesis of diethyl hydrazodicarboxylate, a close analog, serves as a testament to the established methodology that would have been readily adaptable for the preparation of the dibenzyl version.[5]

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₄ | N/A |

| Molecular Weight | 300.31 g/mol | N/A |

| Melting Point | 104-105.5 °C | --INVALID-LINK-- |

| Boiling Point | 462.4 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Insoluble in water. Soluble in many organic solvents such as ethyl acetate (B1210297) and ligroine. | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound is a straightforward procedure based on well-established chemical principles. The following protocol is a representative method adapted from analogous syntheses of N,N'-dicarbalkoxyhydrazines.[5][6]

Synthesis of this compound from Benzyl (B1604629) Chloroformate and Hydrazine Hydrate

Materials:

-

Hydrazine hydrate (85% solution in water)

-

Benzyl chloroformate

-

Ethanol (95%)

-

Sodium carbonate

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Two dropping funnels

-

Thermometer

-

Büchner funnel and flask

-

Vacuum source

-

Oven

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, place a solution of 59 g (1 mole) of 85% hydrazine hydrate in 500 mL of 95% ethanol.

-

Cool the flask in an ice bath until the temperature of the solution is below 10 °C.

-

Prepare a solution of 106 g (1 mole) of sodium carbonate in 500 mL of water and place it in one of the dropping funnels.

-

Place 341.1 g (2 moles) of benzyl chloroformate in the other dropping funnel.

-

Begin the dropwise addition of benzyl chloroformate to the stirred hydrazine solution. Maintain the temperature of the reaction mixture between 15 and 20 °C by controlling the rate of addition and the cooling bath.

-

After approximately half of the benzyl chloroformate has been added, begin the simultaneous dropwise addition of the sodium carbonate solution. The rate of addition of both reagents should be regulated to maintain the temperature below 20 °C and to ensure a slight excess of benzyl chloroformate is present throughout the reaction.

-

Once the addition of both reagents is complete, wash any precipitate from the upper walls of the flask into the reaction mixture with a small amount of water.

-

Continue stirring the reaction mixture for an additional 30 minutes.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with approximately 800 mL of water to remove any inorganic salts.

-

Dry the product in an oven at 80 °C to a constant weight.

Expected Yield: 80-85%

Reaction Schematics and Workflows

The synthesis of this compound and its subsequent oxidation to dibenzyl azodicarboxylate are fundamental transformations in organic chemistry. The following diagrams illustrate these processes.

Caption: Synthesis of this compound.

Caption: Oxidation to Dibenzyl Azodicarboxylate.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, the intellectual lineage of this compound is clear. Born from the foundational explorations of hydrazine chemistry by pioneers like Theodor Curtius, its synthesis represents a logical and practical extension of early 20th-century organic chemistry. As a stable precursor to the widely used dibenzyl azodicarboxylate and a valuable building block in its own right, this compound continues to be a relevant and important compound in the modern synthetic chemist's toolkit. This guide has aimed to provide a comprehensive overview of its historical context, physical properties, and a detailed protocol for its preparation, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. reboundhealth.com [reboundhealth.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]

Dibenzyl Hydrazodicarboxylate: A Comprehensive Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of dibenzyl hydrazodicarboxylate, a versatile reagent with significant applications in chemical synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's key features, chemical properties, synthesis, and core applications, supported by experimental protocols and mechanistic diagrams.

Core Features and Chemical Properties

This compound, also known as N,N'-bis(benzyloxycarbonyl)hydrazine, is a stable, solid compound that serves as a key intermediate and reagent in a variety of organic transformations. Its utility stems from the presence of the N-N bond and the benzyloxycarbonyl protecting groups, which can be strategically manipulated in synthetic pathways.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5394-50-3 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 104-105.5 °C | |

| Storage | Store at 10°C - 25°C in a well-closed container | [1] |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzyl (B1604629) chloroformate with hydrazine (B178648) hydrate. A related procedure for a substituted analog, di-p-chlorobenzyl hydrazodicarboxylate, involves the treatment of p-chlorobenzyl alcohol with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reaction with hydrazine.[2][3]

References

Navigating the Thermal Stability of Dibenzyl Hydrazodicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of dibenzyl hydrazodicarboxylate. Acknowledging a notable gap in direct experimental literature for this specific compound, this document establishes a framework for its thermal analysis. It does so by presenting detailed thermal stability data for its immediate oxidized analogue, dibenzyl azodicarboxylate (DBAD), and offering standardized experimental protocols for researchers to determine the thermal properties of this compound. Furthermore, a hypothesized thermal decomposition pathway for this compound is proposed based on established chemical principles. This guide is intended to be a foundational resource for scientists and professionals engaged in research and development where the thermal behavior of this compound is of critical importance.

Introduction

This compound is a chemical intermediate primarily recognized for its role as a precursor in the synthesis of dibenzyl azodicarboxylate (DBAD)[1][2]. DBAD is a widely used reagent in organic synthesis, particularly in the Mitsunobu reaction.[3] Given the frequent use of this compound in synthetic pathways that may involve heating, a thorough understanding of its thermal stability is crucial for ensuring process safety, purity of the final product, and the overall efficiency of the reaction.

A comprehensive review of existing literature reveals a significant lack of specific quantitative data on the thermal stability of this compound, such as that provided by Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). In contrast, the thermal properties of its oxidized counterpart, DBAD, and other related azodicarboxylates have been a subject of study, primarily due to their potential explosive hazards.[4]

This guide aims to address this information gap by:

-

Presenting the available thermal stability data for the closely related compound, dibenzyl azodicarboxylate (DBAD), as a benchmark for comparison.

-

Providing detailed, adaptable experimental protocols for conducting thermal analysis on this compound.

-

Proposing a logical thermal decomposition pathway for this compound based on the known chemistry of hydrazine (B178648) and benzyl (B1604629) ester moieties.

Thermal Stability of Dibenzyl Azodicarboxylate (DBAD): A Comparative Analysis

To provide a relevant frame of reference, the thermal properties of dibenzyl azodicarboxylate (DBAD) are summarized below. It is important to note that as the oxidized form, DBAD is expected to have a different thermal profile compared to this compound. The azo group in DBAD makes it a more energetic molecule.

| Parameter | Value | Method | Reference |

| Melting Point | 43-53 °C | Not specified | [5][6] |

| Decomposition Energy | -632 J/g | DSC | [4] |

| Onset Decomposition Temperature | Ranges from 150 to 250 °C (for a group of azodicarboxylates including DBAD) | DSC | [4] |

Experimental Protocols for Thermal Analysis

The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to determine the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperature of maximum rate of decomposition (Tpeak) from the first derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the exothermic or endothermic nature of the decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (as determined by TGA).

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify and quantify the enthalpy of decomposition (ΔHd) from any exothermic or endothermic peaks that occur at higher temperatures.

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the thermal analysis of this compound.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through the cleavage of its weakest bonds. The N-N bond in the hydrazine moiety and the C-O bonds of the benzyl esters are potential points of initial fragmentation. The decomposition of hydrazine derivatives often involves the formation of radical species.[7] The thermal decomposition of benzyl radicals is also a well-studied process.[8][9]

Caption: Hypothesized thermal decomposition pathway for this compound.

Pathway Description:

-

Initial Decomposition: Upon heating, the initial fragmentation is proposed to occur at the C-O bond of the benzyl ester and the N-N bond, leading to the formation of benzyl radicals and carbamic acid-derived radical intermediates.

-

Secondary Decomposition: The highly reactive benzyl radicals can abstract hydrogen atoms to form toluene. The carbamic acid radicals are unstable and likely decompose further to release carbon dioxide and form various amine intermediates.

-

Final Products: The amine intermediates will continue to decompose at higher temperatures, ultimately leading to the formation of stable final products such as nitrogen gas, water, and other small hydrocarbon molecules.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable in the literature, this guide provides a solid foundation for researchers to conduct their own analyses. By utilizing the provided experimental protocols for TGA and DSC, a comprehensive thermal stability profile can be established. The data for the related compound, dibenzyl azodicarboxylate, offers a useful, albeit cautionary, point of comparison, and the hypothesized decomposition pathway provides a theoretical framework for understanding the degradation mechanism. It is our hope that this guide will stimulate further research into the thermal properties of this important chemical intermediate, leading to safer and more efficient chemical processes.

References

- 1. Dibenzyl azodicarboxylate | 2449-05-0 [chemicalbook.com]

- 2. Dibenzyl azodicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Dibenzyl Azodicarboxylate | High-Purity Reagent | RUO [benchchem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Dibenzyl azodicarboxylate, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Dibenzyl azodicarboxylate technical grade, 90 2449-05-0 [sigmaaldrich.com]

- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenzyl hydrazodicarboxylate molecular weight and formula

An In-Depth Technical Guide to Dibenzyl Hydrazodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N,N'-bis(benzyloxycarbonyl)hydrazine, is a stable, crystalline organic compound. It serves as a crucial precursor in the synthesis of dibenzyl azodicarboxylate (DBAD), a reagent widely employed in organic chemistry, most notably in the Mitsunobu reaction for the stereospecific conversion of alcohols.[1] Its robust structure and defined reactivity make it a valuable building block in the development of complex molecules, including those with pharmaceutical applications. This guide provides a comprehensive overview of its molecular properties, detailed experimental protocols for its synthesis and conversion, and logical workflows to illustrate these chemical transformations.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [2][3] |

| Molecular Weight | 300.31 g/mol | [3][4] |

| CAS Number | 5394-50-3 | [2][4] |

| Appearance | White solid | [5] |

| Melting Point | 104-105.5 °C | [2] |

| Boiling Point | 462.4 °C at 760 mmHg | [2] |

| Density | 1.248 g/cm³ | [2] |

| Flash Point | 233.5 °C | [2] |

| Refractive Index | 1.582 | [2] |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the verification and characterization of this compound. The following table outlines its key spectral features.

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR | (400 MHz, CD₃CN): δ 7.64 - 7.25 (m, 10H, Ar-H), 7.06 (br, 2H, N-H), 5.12 (s, 4H, CH₂) | [5] |

| ¹³C NMR | (101 MHz, CD₃CN): δ 157.5 (C=O), 137.5 (Ar-C), 129.5 (Ar-CH), 129.1 (Ar-CH), 128.9 (Ar-CH), 67.9 (CH₂) | [5] |

| IR | ~3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1700-1730 cm⁻¹ (C=O stretch, strong), ~1600, 1495 cm⁻¹ (C=C aromatic ring stretch) | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent oxidation to dibenzyl azodicarboxylate are provided below. These protocols are designed for laboratory-scale synthesis.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of benzyl (B1604629) chloroformate with hydrazine (B178648) hydrate (B1144303).

Materials and Reagents:

-

Benzyl chloroformate

-

Hydrazine hydrate

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium carbonate in deionized water. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the cold sodium carbonate solution.

-

Addition of Benzyl Chloroformate: Dissolve benzyl chloroformate in dichloromethane. Add this solution dropwise to the stirring aqueous mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude white solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure dibenzyl hydrazine-1,2-dicarboxylate.

Protocol 2: Oxidation to Dibenzyl Azodicarboxylate (DBAD)

This protocol describes the efficient oxidation of this compound to DBAD using [bis(acetoxy)iodo]benzene (PIDA).[8]

Materials and Reagents:

-

Dibenzyl hydrazine-1,2-dicarboxylate (from Protocol 1)

-

[Bis(acetoxy)iodo]benzene (PIDA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve dibenzyl hydrazine-1,2-dicarboxylate in dichloromethane in a round-bottom flask at room temperature.

-

Addition of Oxidant: Add PIDA to the solution in one portion with vigorous stirring.

-

Reaction: Continue stirring the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is around 30 minutes.[8]

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude DBAD as an orange crystalline powder.[9]

-

Purification: Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary, though the crude product is often of high purity (e.g., 97% yield reported).[8]

Visualized Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate the synthetic pathway and a key reaction involving the derivative of this compound.

Caption: Synthetic workflow from starting materials to pure this compound and its subsequent oxidation to DBAD.

Caption: Simplified logical pathway of the Mitsunobu reaction highlighting the role of DBAD.

References

- 1. Dibenzyl Azodicarboxylate | High-Purity Reagent | RUO [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Dibenzyl hydrazine-1,2-dicarboxylate | 5394-50-3 | FD179754 [biosynth.com]

- 4. 5394-50-3|Dibenzyl hydrazine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dibenzyl azodicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

Purity assessment of dibenzyl hydrazodicarboxylate

An In-depth Technical Guide to the Purity Assessment of Dibenzyl Hydrazodicarboxylate

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation of experimental results and in the drug development pipeline. This guide provides a comprehensive overview of the methods and considerations for assessing the purity of this compound.

Introduction to this compound

This compound is a chemical reagent often utilized in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities that could lead to unwanted side reactions or complicate the purification of the final products. This guide outlines the key analytical techniques and experimental protocols for a thorough purity assessment.

Potential Impurities in this compound

Understanding the synthesis of this compound is fundamental to identifying potential impurities. A common synthetic route involves the reaction of benzyl (B1604629) chloroformate with hydrazine.

Based on this, potential process-related impurities may include:

-

Starting Materials: Unreacted benzyl chloroformate and hydrazine.

-

By-products: Benzyl alcohol (from the decomposition of benzyl chloroformate), and dibenzyl carbonate.

-

Degradation Products: The corresponding azodicarboxylate upon oxidation.

A logical workflow for identifying these impurities is crucial.

Figure 1: Logical relationship of this compound synthesis and potential impurities.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any impurities. A reversed-phase method is generally suitable for a compound of this polarity.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is recommended to ensure the separation of compounds with a range of polarities.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-20 min: 50% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 50% B

-

26-30 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural confirmation of the main component and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: To identify the proton environments.

-

¹³C NMR: To identify the carbon environments.

-

2D NMR (e.g., COSY, HSQC): Can be used for more complex samples to resolve overlapping signals and confirm structural assignments.

-

Data Presentation

| Nucleus | Expected Chemical Shifts (ppm) in CD₃CN[1] |

| ¹H NMR | 7.64 - 7.25 (m, 10H), 7.06 (br, 2H), 5.12 (s, 4H) |

| ¹³C NMR | 157.5, 137.5, 129.5, 129.1, 128.9, 67.9 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for confirmation of identity and identification of impurities. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap.

-

Ionization Mode: Positive ion mode is typically suitable.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.1 mg/mL and infuse directly or inject via an HPLC system.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆N₂O₄ |

| Molecular Weight | 300.31 g/mol |

| HRMS (ESI) [M+Na]⁺ | Calculated: 323.10023, Found: 323.10065[1] |

Experimental Workflow

A systematic workflow ensures a thorough and efficient purity assessment.

Figure 2: Experimental workflow for purity assessment.

Conclusion

The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. By following the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the purity of their samples, ensuring the integrity and reliability of their work. The use of multiple orthogonal techniques provides a high degree of confidence in the final purity value.

References

Commercial Availability and Synthetic Guide for Dibenzyl Hydrazodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of dibenzyl hydrazodicarboxylate, a key reagent in organic synthesis. Furthermore, it offers a detailed experimental protocol for its laboratory-scale preparation and a visual representation of the synthetic workflow.

Commercial Availability

This compound is available from several chemical suppliers in varying purities and quantities. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | This compound | 5394-50-3 | Technical Grade, 90% | 5 g, 25 g | $105.00 (5 g), $591.00 (25 g) |

| Thermo Fisher Scientific | Dibenzyl azodicarboxylate, 96% | 2449-05-0 | ≥95.0% (HPLC) | 25 g | $232.65[1] |

| Chem-Impex | Dibenzyl azodicarboxylate | 2449-05-0 | ≥ 99% (HPLC) | 5 g, 25 g, 100 g, 250 g | $22.03 (5 g), $68.30 (25 g), $202.40 (100 g), $378.57 (250 g)[2] |

| Biosynth | Dibenzyl hydrazine-1,2-dicarboxylate | 5394-50-3 | - | 1 g, 2 g, 5 g, 10 g, 25 g | $181.41 (1 g), $272.10 (2 g), $453.55 (5 g), $725.60 (10 g), $1,178.75 (25 g)[3] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Dibenzyl hydrazine-1,2-dicarboxylate | 5394-50-3 | Industrial Grade | Inquire for quantities | Inquire for price[4] |

Note: Some suppliers list the related compound, dibenzyl azodicarboxylate. While structurally similar, it is a distinct chemical and should not be used as a direct substitute without methodological adjustments.

Synthesis of this compound

This section details a reliable experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[5]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Two dropping funnels

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Oven

-

Hydrazine (B178648) hydrate (B1144303) (85% solution)

-

Benzyl (B1604629) chloroformate

-

Sodium carbonate

-

Ethanol (95%)

-

Water (deionized)

Experimental Protocol:

-

Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer, place a solution of 59 g (1 mole) of 85% hydrazine hydrate in 500 mL of 95% ethanol.

-

Cooling: Cool the reaction flask using an ice bath until the temperature of the solution drops to 10°C.

-

Addition of Reagents:

-

Begin the dropwise addition of 341.14 g (2 moles) of benzyl chloroformate from one of the dropping funnels. Maintain a steady rate to keep the reaction temperature between 15°C and 20°C.

-

Simultaneously, after approximately half of the benzyl chloroformate has been added, begin the dropwise addition of a solution of 106 g (1 mole) of sodium carbonate in 500 mL of water from the second dropping funnel.

-

Regulate the addition of both solutions to maintain the temperature below 20°C and to ensure a slight excess of benzyl chloroformate is always present. The addition of benzyl chloroformate should be completed slightly before the sodium carbonate solution.

-

-

Reaction Completion: Once the additions are complete, wash any precipitate on the upper walls of the flask into the reaction mixture with 200 mL of water. Allow the mixture to stir for an additional 30 minutes.

-

Isolation and Purification:

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with a total of 800 mL of water.

-

Dry the purified this compound in an oven at 80°C. The expected yield is in the range of 80-85%.

-

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Information

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7][8] Always consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[6][7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

References

- 1. Dibenzyl azodicarboxylate, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dibenzyl hydrazine-1,2-dicarboxylate | 5394-50-3 | FD179754 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cleanchemlab.com [cleanchemlab.com]

Storage conditions for dibenzyl hydrazodicarboxylate

An In-depth Technical Guide to the Storage of Dibenzyl Hydrazodicarboxylate

For researchers, scientists, and professionals in drug development, the stability and purity of chemical reagents are paramount. This compound, a key reagent in various synthetic pathways, requires specific storage conditions to maintain its integrity. This guide provides a comprehensive overview of the recommended storage conditions for this compound, based on available supplier data and general best practices for chemical handling.

Recommended Storage Conditions

Proper storage of this compound is crucial to prevent degradation and ensure its efficacy in experimental work. The primary factors to consider are temperature, atmospheric exposure, and light.

Temperature

Temperature is a critical factor in maintaining the long-term stability of this compound. Based on supplier recommendations, a range of storage temperatures is acceptable. One supplier suggests storage at a controlled room temperature between 10°C and 25°C[1]. Another indicates that ambient storage is suitable. It is important to note that for a related compound, dibenzyl azodicarboxylate, refrigerated temperatures of 0-8°C are recommended[2]. While this compound and dibenzyl azodicarboxylate are distinct molecules, the recommendation for the latter suggests that cooler temperatures may also be beneficial for the stability of this compound, particularly for long-term storage.

Atmosphere and Container

To prevent degradation from atmospheric components such as moisture and oxygen, this compound should be stored in a tightly sealed container[1][3]. The use of an inert atmosphere, such as argon or nitrogen, is a common practice for sensitive reagents to further minimize oxidative degradation, although specific recommendations for this compound are not prevalent in the literature. The container should be placed in a dry and well-ventilated area[3].

Summary of Storage Recommendations

The following table summarizes the key storage parameters for this compound based on available data.

| Parameter | Recommendation | Source(s) |

| Temperature | 10°C - 25°C or Ambient | [1] |

| Container | Tightly closed container | [1][3] |

| Atmosphere | Dry and well-ventilated area | [3] |

| Light | Store in a dark place (General Best Practice) | |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, alcohols, metals (for the related dibenzyl azodicarboxylate) | [4][5] |

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under different temperature and humidity conditions over time.

Materials:

-

This compound (high purity)

-

Controlled environment chambers (e.g., incubators, desiccators)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Inert gas (e.g., nitrogen or argon)

-

Appropriately sized, sealed amber glass vials

Methodology:

-

Sample Preparation: Aliquot equal amounts of high-purity this compound into several amber glass vials. Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.

-

Initial Analysis (T=0): Analyze a baseline sample (T=0) for purity using a validated HPLC method. This will serve as the reference point.

-

Storage Conditions: Place the prepared vials into controlled environment chambers set at various conditions. Suggested conditions to test include:

-

Refrigerated: 2-8°C

-

Controlled Room Temperature: 20-25°C with controlled humidity

-

Elevated Temperature (Accelerated Stability): 40°C with 75% relative humidity

-

-

Time Points: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.

-

Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample for purity using the same HPLC method as the initial analysis.

-

Data Evaluation: Compare the purity of the stored samples to the initial (T=0) sample. A significant decrease in purity or the appearance of degradation peaks indicates instability under that specific storage condition.

Visualization of Storage Logic

The following diagram illustrates the logical workflow for determining and implementing the appropriate storage conditions for a chemical reagent like this compound.

Caption: Workflow for Determining Chemical Storage Conditions.

This guide provides a foundational understanding of the proper storage conditions for this compound. For critical applications, it is always recommended to perform in-house stability testing to confirm the optimal storage conditions for your specific laboratory environment and intended use.

References

Methodological & Application

Application Notes and Protocols: Dibenzyl Hydrazodicarboxylate in the Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a high degree of stereochemical control.[1][2][3][4][5][6] This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] However, the purification of the desired product from the reaction byproducts, namely the phosphine oxide and the reduced hydrazine (B178648) dicarboxylate, can be challenging.[7]

To address these purification issues, alternative azodicarboxylates have been developed. Among these, dibenzyl hydrazodicarboxylate and its derivatives, such as di-p-chlorobenzyl azodicarboxylate (DCAD), have emerged as valuable reagents.[7][8][9] These solid reagents offer advantages in handling and facilitate simpler purification protocols due to the distinct solubility of their corresponding hydrazine byproducts.[7][8][9]

This document provides detailed application notes and protocols for the use of benzyl-type azodicarboxylates in the Mitsunobu reaction, with a focus on di-p-chlorobenzyl azodicarboxylate (DCAD) as a well-documented and effective surrogate for this compound. The unsubstituted dibenzyl azodicarboxylate is also commercially available and has been reported to provide roughly comparable yields.[8]

Reaction Mechanism and Workflow

The Mitsunobu reaction proceeds through a complex mechanism involving the formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine and the azodicarboxylate.[2][5] This intermediate then activates the alcohol, allowing for nucleophilic attack with inversion of stereochemistry.[2][3][5]

Diagram of the Mitsunobu Reaction Mechanism

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Workflow

The use of di-p-chlorobenzyl azodicarboxylate (DCAD) simplifies the typical Mitsunobu workflow by allowing for the precipitation of the hydrazine byproduct.

Caption: Simplified workflow for a Mitsunobu reaction using DCAD.

Quantitative Data

The following table summarizes the comparative performance of di-p-chlorobenzyl azodicarboxylate (DCAD) and diethyl azodicarboxylate (DEAD) in various Mitsunobu reactions. This data highlights the comparable efficacy of DCAD.

| Entry | Alcohol | Nucleophile | Azodicarboxylate | Solvent | Time (min) | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | 2,6-Dimethoxybenzoic acid | DCAD | CH₂Cl₂ | 33 | 91 |

| 2 | Benzyl alcohol | 2,6-Dimethoxybenzoic acid | DEAD | CH₂Cl₂ | 30 | 90 |

| 3 | (S)-(+)-Methyl lactate | p-Nitrobenzoic acid | DCAD | CH₂Cl₂ | 10 | 94 |

| 4 | (S)-(+)-Methyl lactate | p-Nitrobenzoic acid | DEAD | CH₂Cl₂ | 10 | 95 |

| 5 | Glycidol | p-Nitrobenzoic acid | DCAD | CH₂Cl₂ | 15 | 87 |

| 6 | Glycidol | p-Nitrobenzoic acid | DEAD | CH₂Cl₂ | 15 | 88 |

| 7 | (R)-(-)-2-Octanol | p-Methoxyphenol | DCAD | CH₂Cl₂ | 25 | 88 |

| 8 | (R)-(-)-2-Octanol | p-Methoxyphenol | DEAD | CH₂Cl₂ | 25 | 85 |

Data sourced from Lipshutz, B. H., et al. Org. Lett. 2006, 8 (22), 5069–5072.[7]

Experimental Protocols

1. Preparation of Di-p-chlorobenzyl Azodicarboxylate (DCAD)

This two-step protocol provides a straightforward synthesis of DCAD.[7][8]

-

Step 1: Synthesis of Di-(p-chlorobenzyl) hydrazodicarboxylate

-

To a solution of 1,1'-carbonyldiimidazole (B1668759) (3.13 g, 19.30 mmol) in THF (9.0 mL) at 0 °C, slowly add a solution of 4-chlorobenzyl alcohol (2.75 g, 19.30 mmol) in THF (11.0 mL).

-

Stir the resulting solution while allowing it to warm to room temperature for 1 hour.

-

Sequentially add hydrazine (0.300 mL, 9.56 mmol) and triethylamine (B128534) (2.70 mL, 19.37 mmol).